N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide
Description
N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide is a complex organic compound with a molecular formula of C24H22N4O2. This compound is characterized by its unique structure, which includes an indene core, a benzylidene group, and an acetylamino moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C27H24N2O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(E)-[3-[(4-acetamidophenyl)-hydroxymethyl]inden-1-ylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C27H24N2O3/c1-17(30)28-22-11-7-19(8-12-22)15-21-16-26(25-6-4-3-5-24(21)25)27(32)20-9-13-23(14-10-20)29-18(2)31/h3-16,27,32H,1-2H3,(H,28,30)(H,29,31)/b21-15+ |
InChI Key |
VWJRNRDWCVUIOR-RCCKNPSSSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C=C(C3=CC=CC=C32)C(C4=CC=C(C=C4)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C=C(C3=CC=CC=C32)C(C4=CC=C(C=C4)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or lutidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of organic synthesis, including the use of automated synthesizers and high-throughput screening, can be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reactive sites.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated compounds.
Scientific Research Applications
N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may have applications in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-(4-aminophenyl)acetamide)
- N-(4-(4-methoxybenzylidene)amino)phenyl)acetamide
- N-(4-(4-nitrobenzylidene)amino)phenyl)acetamide .
Uniqueness
What sets N-{4-[{1-[4-(acetylamino)benzylidene]-1H-inden-3-yl}(hydroxy)methyl]phenyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
